(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride
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Overview
Description
(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride is a chemical compound with the molecular formula C7H9BrN2O·HCl. It is a derivative of pyridine, a heterocyclic aromatic organic compound. This compound is often used as an intermediate in organic synthesis and has applications in various fields, including medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride typically involves the bromination of 2-methoxypyridine followed by the introduction of a methanamine group. One common method involves the following steps:
Bromination: 2-Methoxypyridine is treated with bromine in the presence of a catalyst to yield 5-bromo-2-methoxypyridine.
Amination: The brominated product is then reacted with methanamine under controlled conditions to introduce the methanamine group, forming (5-Bromo-2-methoxypyridin-3-yl)methanamine.
Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and bromine atoms.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various nucleophiles.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Coupling: Palladium catalysts and arylboronic acids are typically used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological and inflammatory diseases.
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: It serves as a building block for the synthesis of biologically active molecules, aiding in the study of biochemical pathways and molecular interactions.
Chemical Synthesis: The compound is a versatile intermediate in organic synthesis, facilitating the construction of complex molecules for various applications.
Mechanism of Action
The mechanism of action of (5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methanamine group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- (5-Bromo-3-methylpyridin-2-yl)methanamine hydrochloride
- (5-Bromo-3-methoxypyridin-2-yl)methanol
- 5-Bromo-2-methoxypyridine
Uniqueness
(5-Bromo-2-methoxypyridin-3-yl)methanamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both bromine and methanamine groups allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
887581-33-1 |
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Molecular Formula |
C7H9BrN2O |
Molecular Weight |
217.06 g/mol |
IUPAC Name |
(5-bromo-2-methoxypyridin-3-yl)methanamine |
InChI |
InChI=1S/C7H9BrN2O/c1-11-7-5(3-9)2-6(8)4-10-7/h2,4H,3,9H2,1H3 |
InChI Key |
PKFXUPJXWBPWJR-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=N1)Br)CN.Cl |
Canonical SMILES |
COC1=C(C=C(C=N1)Br)CN |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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